(4-Chloro-3-fluorophenyl)urea
Overview
Description
(4-Chloro-3-fluorophenyl)urea is a useful research compound. Its molecular formula is C7H6ClFN2O and its molecular weight is 188.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that urea derivatives can bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that urea derivatives can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the urea derivative and its target, which can alter the target’s activity.
Biochemical Pathways
It is known that urea derivatives can affect a variety of biochemical pathways, depending on their specific targets . These effects can lead to a range of downstream effects, including changes in cell function and behavior.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that urea derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction with these targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its overall efficacy .
Biological Activity
(4-Chloro-3-fluorophenyl)urea is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClF NO. The compound features a urea functional group attached to a phenyl ring with chlorine and fluorine substituents. The chloro group is positioned para to the urea linkage, while the fluoro group is meta. This structural arrangement contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively inhibit bacterial growth. For example, related compounds have demonstrated efficacy against various pathogens, suggesting potential use in developing new antimicrobial agents.
- Anti-inflammatory Activity : The compound may interact with enzymes involved in inflammatory processes, indicating its potential as an anti-inflammatory agent. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes or pathways involved in microbial resistance and inflammatory responses. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory pathways or microbial resistance mechanisms. This inhibition can disrupt various biochemical pathways, leading to desired therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives bearing similar substituents exhibited varying degrees of antimicrobial activity, with some compounds showing significant inhibition against bacterial strains.
- Anti-inflammatory Properties : Research indicates that this compound can reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests its potential application in treating inflammatory diseases .
Comparative Analysis of Related Compounds
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | IC Value |
---|---|---|---|
This compound | Significant | Moderate | N/A |
1,3-Bisthis compound | Moderate | High | 9.25 ± 0.57 µM |
6-bromo quinazoline derivatives | Variable | High | 15.3 ± 0.65 µM |
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJFSVJQNUMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.